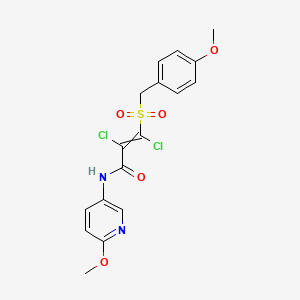

(Z)-2,3-dichloro-3-(4-methoxybenzylsulfonyl)-N-(6-methoxypyridin-3-yl)acrylamide

Description

“(Z)-2,3-Dichloro-3-(4-methoxybenzylsulfonyl)-N-(6-methoxypyridin-3-yl)acrylamide” is a synthetic acrylamide derivative featuring a dichloro-substituted acrylamide backbone, a 4-methoxybenzylsulfonyl group, and a 6-methoxypyridin-3-yl substituent. Its Z-configuration at the double bond distinguishes it stereoelectronically from E-isomers commonly reported in acrylamide derivatives .

Properties

Molecular Formula |

C17H16Cl2N2O5S |

|---|---|

Molecular Weight |

431.3 g/mol |

IUPAC Name |

2,3-dichloro-3-[(4-methoxyphenyl)methylsulfonyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide |

InChI |

InChI=1S/C17H16Cl2N2O5S/c1-25-13-6-3-11(4-7-13)10-27(23,24)16(19)15(18)17(22)21-12-5-8-14(26-2)20-9-12/h3-9H,10H2,1-2H3,(H,21,22) |

InChI Key |

ZXUIHBQNPSDKNZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CS(=O)(=O)C(=C(C(=O)NC2=CN=C(C=C2)OC)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,3-dichloro-3-(4-methoxybenzylsulfonyl)-N-(6-methoxypyridin-3-yl)acrylamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

Formation of the acrylamide backbone: This involves the reaction of an appropriate acrylamide precursor with chlorinating agents to introduce the dichloro groups.

Introduction of the methoxybenzylsulfonyl group: This step involves the sulfonylation of the intermediate compound using methoxybenzylsulfonyl chloride under basic conditions.

Attachment of the methoxypyridinyl group: The final step involves the coupling of the intermediate with a methoxypyridinyl derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes several notable reactions, influencing its stability and reactivity:

| Reaction Type | Mechanism | Conditions | Outcome |

|---|---|---|---|

| Hydrolysis | Cleavage of the amide bond via water attack, yielding a carboxylic acid. | Acidic or basic aqueous conditions (e.g., HCl or NaOH). | Converts the acrylamide to a carboxylic acid derivative. |

| Nucleophilic Substitution | Replacement of chlorine atoms by nucleophiles (e.g., hydroxyl or amine groups). | Polar aprotic solvents (e.g., DMF) and bases (e.g., pyridine). | Substituted derivatives with altered reactivity or solubility. |

| Elimination | Loss of HCl or water to form a double bond, reducing the dichloro groups. | High temperatures or strong bases (e.g., NaOH, Et₃N). | Formation of unsaturated acrylamide analogs. |

| Electrophilic Aromatic Substitution | Substitution on the pyridine ring (e.g., nitration, alkylation). | Lewis acids (e.g., FeCl₃) and electrophiles (e.g., NO₂⁺). | Modified pyridinyl substituents for tailored biological activity. |

Reaction Conditions

-

Solvents : DMSO or acetonitrile are commonly used to optimize solubility.

-

Catalysts : Bases like triethylamine or potassium carbonate facilitate coupling reactions.

-

Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensure reaction completeness and purity.

Molecular Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆Cl₂N₂O₅S |

| Molecular Weight | 431.3 g/mol |

| CAS Number | 1164563-87-4 |

| SMILES | COC1=CC=C(C=C1)CS(=O)(=O)/C(=C(\C(=O)NC2=CN=C(C=C2)OC)/Cl)/Cl |

| InChI Key | ZXUIHBQNPSDKNZ-FOCLMDBBSA-N |

Comparison of Derivatives

Research Findings

-

Biological Activity : The compound’s structural complexity suggests potential interactions with enzymes or receptors, though specific targets remain under investigation .

-

Synthetic Flexibility : The presence of reactive sites (e.g., chlorine atoms, pyridine ring) allows for further functionalization, expanding its therapeutic applications.

Scientific Research Applications

It appears that information regarding the applications of the compound "(Z)-2,3-dichloro-3-(4-methoxybenzylsulfonyl)-N-(6-methoxypyridin-3-yl)acrylamide" is limited. However, some information can be gathered from the available search results regarding similar compounds and their potential applications.

Similar Compounds and Applications

- 2,3-dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide: Research suggests that this synthetic compound, which has dichloro and sulfonyl functional groups, may possess significant biological activity and may act as a biochemical probe in various assays. The mechanism of action may involve interactions with specific enzymes or receptors, potentially inhibiting their activity or modulating cellular processes such as signal transduction and gene expression. This indicates its potential utility in biochemical assays and as a potential therapeutic agent.

- 2,3-dichloro-3-[(4-methoxybenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide: This compound shares a similar structure and may have similar applications .

Potential Research Areas

Given the structural characteristics and potential biological activity of related compounds, research on "this compound" might explore the following areas:

- Biochemical assays: Determining its effectiveness as a biochemical probe.

- Enzyme inhibition: Investigating its ability to inhibit specific enzymes.

- Modulation of cellular processes: Studying its effects on signal transduction and gene expression.

- Therapeutic potential: Exploring its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (Z)-2,3-dichloro-3-(4-methoxybenzylsulfonyl)-N-(6-methoxypyridin-3-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to enzymes or receptors: This can inhibit or modulate their activity.

Interfering with cellular processes: It may affect processes such as signal transduction, gene expression, or protein synthesis.

Comparison with Similar Compounds

Key Observations:

Stereochemistry and Reactivity : The Z-configuration of the target compound may confer distinct conformational stability compared to E-isomers like 8d or 8g , which are synthesized via general procedure B with yields ≤28% . The dichloro substitution likely enhances electrophilicity, contrasting with the chloro-pyridinyl group in 11i .

The 6-methoxypyridin-3-yl moiety is structurally analogous to substituents in salts like 3 and 4, which exhibit distinct hydrogen-bonding patterns due to protonation site variability .

Synthetic Challenges : Lower yields in compounds like 8g (13%) and 8n (16%) highlight the difficulty of introducing bulky or polar substituents, a challenge likely applicable to the target compound’s synthesis.

Physicochemical and Spectral Properties

- The dichloro substitution would likely split peaks due to coupling interactions.

- Thermal Stability : Compounds like 11i exhibit melting points up to 148°C , suggesting that the target compound’s sulfonyl and dichloro groups may further elevate thermal stability.

Biological Activity

(Z)-2,3-dichloro-3-(4-methoxybenzylsulfonyl)-N-(6-methoxypyridin-3-yl)acrylamide is a complex organic compound with notable potential in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by the presence of dichloro, methoxybenzylsulfonyl, and methoxypyridinyl groups, which contribute to its distinct chemical properties and biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C17H16Cl2N2O5S |

| Molecular Weight | 431.3 g/mol |

| IUPAC Name | 2,3-dichloro-3-[(4-methoxyphenyl)methylsulfonyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 639.4 ± 55.0 °C at 760 mmHg |

| LogP | 3.07 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through:

- Enzyme Inhibition: It can bind to enzymes or receptors, inhibiting their activity.

- Modulation of Cellular Processes: The compound may interfere with signal transduction pathways, gene expression, or protein synthesis, leading to altered cellular responses.

Biological Activity

Research has indicated that compounds similar to this compound exhibit significant biological activities, particularly in the context of cancer treatment and other therapeutic applications.

Case Studies and Findings

- Anticancer Activity: Several studies have demonstrated that acrylamide derivatives can inhibit tubulin polymerization, thereby arresting cancer cells in the G(2)/M phase of the cell cycle. This mechanism is critical for the development of new anticancer therapies that can overcome multidrug resistance (MDR) .

- In Vitro Studies: In vitro experiments have shown that compounds with similar structures exhibit cytotoxic potency in subnanomolar ranges against various cancer cell lines. For example, SMART compounds were reported to effectively inhibit the growth of both parental and MDR-overexpressing cells .

- In Vivo Efficacy: In vivo studies using human cancer xenograft models revealed that certain derivatives could significantly reduce tumor growth without causing neurotoxicity . This suggests a favorable therapeutic index for these compounds.

Q & A

Basic Research Question

- NMR Analysis : Use - and -NMR (e.g., 300–500 MHz spectrometers) to confirm the acrylamide backbone, sulfonyl group, and methoxy substituents. Reference DMSO-d6 peaks (2.50 ppm for , 39.52 ppm for ) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated vs. observed m/z) .

- FTIR : Identify key functional groups (e.g., sulfonyl S=O stretching at ~1130–1370 cm) .

What strategies resolve stereochemical challenges during synthesis, particularly in maintaining the (Z)-configuration?

Advanced Research Question

- Reaction Control : Use low temperatures (0–5°C) during acrylamide formation to suppress thermal isomerization .

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to separate (Z)/(E) isomers .

- NOESY NMR : Detect spatial proximity of substituents (e.g., dichloro and methoxybenzyl groups) to confirm stereochemistry .

How should researchers address contradictory biological activity data in different assay systems?

Advanced Research Question

- Assay Validation : Cross-validate using orthogonal assays (e.g., cellular viability vs. enzymatic inhibition) .

- Solubility Checks : Pre-test compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to avoid false negatives .

- Metabolic Stability : Use liver microsome assays to assess if discrepancies arise from rapid degradation .

What is the impact of solvent polarity and reaction pH on the compound’s reactivity in nucleophilic substitutions?

Advanced Research Question

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance sulfonyl group reactivity by stabilizing transition states .

- pH Control : Maintain mildly basic conditions (pH 7.5–8.5) using triethylamine to avoid acid-catalyzed decomposition .

- Kinetic Studies : Monitor reaction progress via -NMR to identify optimal conditions for sulfonation steps .

How can structure-activity relationships (SAR) be systematically explored for this compound?

Advanced Research Question

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and compare bioactivity .

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .

- Biological Profiling : Screen analogs against panels of cancer cell lines (e.g., NCI-60) to identify potency trends .

What are the best practices for ensuring compound stability during long-term storage?

Basic Research Question

- Storage Conditions : Store at –20°C under argon in amber vials to prevent light- or oxygen-induced degradation .

- Purity Monitoring : Conduct periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect decomposition .

- Lyophilization : For aqueous solutions, lyophilize to a stable powder and reconstitute fresh before use .

How can researchers differentiate between degradation products and synthetic impurities in QC analysis?

Advanced Research Question

- LC-MS/MS : Use high-resolution tandem mass spectrometry to identify fragment ions unique to degradation pathways (e.g., sulfonyl group hydrolysis) .

- Stressed Stability Studies : Expose the compound to heat, light, and humidity, then compare degradation profiles to synthetic byproducts .

- Reference Standards : Synthesize potential degradation markers (e.g., des-methoxy analogs) for spiking experiments .

What methodologies are recommended for studying the compound’s mechanism of action in cellular models?

Advanced Research Question

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map affected signaling networks .

- Kinetic Assays : Measure IC shifts under varying ATP concentrations to assess competitive inhibition .

How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Advanced Research Question

- Formulation Screening : Test co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked methoxy) to improve membrane permeability .

- Pharmacokinetics : Conduct IV/PO dosing in rodents with LC-MS/MS plasma analysis to calculate bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.